2-Nitro-3-(trifluoromethyl)phenol
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Overview
Description
2-Nitro-3-(trifluoromethyl)phenol is a chemical compound with notable importance in the fields of medicine and pesticide development. Its synthesis and the study of its properties provide valuable insights into its applications and interactions in various chemical environments.
Synthesis Analysis
The synthesis of 2-Nitro-3-(trifluoromethyl)phenol involves multiple steps, including nitration, reduction, diazotization, and hydrolysis, starting from trifluoromethyl benzene. The optimization of these processes has been explored to improve yield and purity, highlighting the compound's significance in pharmaceutical and agrochemical industries (Zhang Zhi-hai, 2010).
Molecular Structure Analysis
The molecular structure of 2-Nitro-3-(trifluoromethyl)phenol and its derivatives has been extensively studied using techniques like 1H NMR spectroscopy. These studies provide insights into the spatial arrangement of atoms within the molecule and the effects of substituents on its chemical behavior and physical properties. For instance, nitro group placement significantly influences mutagenicity and reactivity, illustrating the importance of detailed structural analysis (F. E. Evans et al., 1994).
Chemical Reactions and Properties
2-Nitro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition, demonstrating its reactivity and versatility as a chemical intermediate. These reactions are essential for creating a wide range of compounds with potential applications in different industries (M. Jereb & Kaja Gosak, 2015).
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
The atmospheric presence of nitrophenols, including compounds structurally related to 2-Nitro-3-(trifluoromethyl)phenol, has been extensively studied. Nitrophenols are formed through atmospheric reactions involving phenols and nitrating agents, such as NO2 or N2O5, and their occurrence is indicative of combustion processes and secondary atmospheric chemical reactions. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for their detection. The environmental implications of these compounds include their role in atmospheric chemistry, potential health effects due to inhalation or exposure, and their contribution to particulate matter, which can affect climate change and air quality. Further research is needed to fully understand the atmospheric chemistry of nitrophenols, their sources, and sinks, as well as their overall impact on the environment and human health (Harrison et al., 2005).
Environmental Fate and Ecotoxicology
The environmental fate and ecotoxicological effects of compounds similar to 2-Nitro-3-(trifluoromethyl)phenol have been explored, particularly in relation to their use as pesticides or in industrial applications. For instance, the lampricide TFM, a related compound, has been reviewed for its environmental impact, particularly in aquatic ecosystems. While it is designed to control sea lamprey populations in the Great Lakes, its environmental persistence, degradation, and ecotoxicological effects on non-target organisms have been scrutinized. Studies suggest that while TFM is effective and poses minimal long-term risk, ongoing monitoring and evaluation of its environmental and ecological impact are essential to ensure the sustainability of its use. This highlights the need for comprehensive environmental risk assessments for such chemicals, encompassing their degradation, mobility in the environment, and potential impacts on aquatic life and ecosystems (Hubert, 2003).
Safety And Hazards
Future Directions
While specific future directions for 2-Nitro-3-(trifluoromethyl)phenol were not found in the search results, it’s worth noting that many novel applications of trifluoromethylpyridine derivatives are expected to be discovered in the future . This suggests that there could also be potential future applications for 2-Nitro-3-(trifluoromethyl)phenol.
properties
IUPAC Name |
2-nitro-3-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWSGZHZNIOCPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633875 |
Source
|
Record name | 2-Nitro-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-3-(trifluoromethyl)phenol | |
CAS RN |
386-72-1 |
Source
|
Record name | 2-Nitro-3-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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